molecular formula C10H6ClNO2S B1517211 4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde CAS No. 1000932-30-8

4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B1517211
CAS No.: 1000932-30-8
M. Wt: 239.68 g/mol
InChI Key: MWDMJNZOVXEWSU-UHFFFAOYSA-N
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Description

4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde is a chemical compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring, a chlorine atom, a phenoxy group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through the cyclization of thioamides with α-haloketones or α-haloaldehydes.

  • Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, often using phenol derivatives.

  • Formation of the Carbaldehyde Group: The carbaldehyde group is introduced through oxidation reactions, typically using reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiazole ring into other functional groups.

  • Reduction: Reduction reactions can reduce the chlorine atom or other functional groups within the molecule.

  • Substitution: Substitution reactions can replace the chlorine atom or other substituents on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions often use phenol derivatives or other nucleophiles.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazole ring.

  • Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.

  • Substitution Products: Substituted thiazole derivatives with different substituents.

Scientific Research Applications

4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound can be used in biological studies to understand the interaction of thiazole derivatives with various biological targets.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-1,3-thiazole-5-carbaldehyde: Similar structure but lacks the phenoxy group.

  • 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness: 4-Chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde is unique due to the presence of the phenoxy group, which can impart different chemical and biological properties compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-2-phenoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-8(6-13)15-10(12-9)14-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMJNZOVXEWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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